molecular formula C12H16N2O3 B1276969 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid CAS No. 896717-80-9

5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid

Cat. No.: B1276969
CAS No.: 896717-80-9
M. Wt: 236.27 g/mol
InChI Key: WDIRKHDCKISVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry Applications

  • Spectrophotometric Determination in Pharmaceuticals : A study by Tharpa, Basavaiah, & Vinay (2010) explored a method for the spectrophotometric determination of furosemide, which includes 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. The method involves acid hydrolysis and diazotization, followed by coupling with specific agents for spectrophotometric measurement.

Electrochemical Studies

  • Electrochemical Behavior Analysis : Mandić, Nigović, & Šimunić (2004) conducted research on the electrochemical reduction of compounds structurally related to 5-amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid. This study, as detailed in Electrochimica Acta, provides insights into the electrochemical properties of these compounds.

Biosynthesis in Natural Products

  • Biosynthesis in Natural Products : A comprehensive review by Kang, Shen, & Bai (2012) covers the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid, a compound structurally similar to this compound.

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Compounds : Research by Quiroga et al. (2007) on the regioselective synthesis of novel compounds involved the use of this compound. This work provides insights into the chemical reactivity and potential applications of this compound in synthesizing diverse molecules.

Pharmaceutical and Biomedical Research

  • Antibacterial Activity Studies : Parekh et al. (2005) synthesized and evaluated the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid. Though not the same compound, their work, as outlined in Journal of The Serbian Chemical Society, sheds light on the potential biomedical applications of structurally similar compounds.

Material Science and Engineering

  • Coordination Polymers and Photoluminescent Properties : Liu et al. (2012) studied the synthesis of coordination polymers based on amino-tetrazole and phenylcarboxylate, which may provide a framework for exploring the use of similar amino-benzoic acid derivatives in material science. Their findings are detailed in Journal of Solid State Chemistry.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

5-amino-2-(oxolan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-8-3-4-11(10(6-8)12(15)16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIRKHDCKISVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415450
Record name 5-amino-2-(oxolan-2-ylmethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896717-80-9
Record name 5-amino-2-(oxolan-2-ylmethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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